molecular formula C7H13N2O3S+ B11824549 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium

3-Methyl-1-(3-sulfopropyl)imidazol-1-ium

Cat. No.: B11824549
M. Wt: 205.26 g/mol
InChI Key: NATMUPYZFJLLJZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is a type of ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water. This compound is often used in various industrial and scientific applications due to its ability to act as a catalyst and its role in enhancing reaction efficiencies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chloropropane-3-sulfonic acid, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile and the presence of a base like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can also undergo reduction reactions under appropriate conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.

    Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.

    Industry: It is employed in the production of bio-based platform chemicals from biomass, enhancing the efficiency of these processes.

Mechanism of Action

The mechanism by which 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium exerts its effects is primarily through its role as a Brønsted acid. It provides protons that facilitate various chemical reactions, acting as a catalyst. The molecular targets include various organic substrates that undergo transformation in the presence of this ionic liquid. The pathways involved often include protonation-deprotonation cycles that enhance reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate
  • 1-methyl-3-(3-sulfopropyl)-imidazolium p-toluenesulfonate

Comparison

1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is unique due to its specific sulfonic acid group, which imparts distinct properties such as higher acidity and better solubility in water compared to similar compounds. This makes it particularly effective in catalytic applications where these properties are advantageous.

Properties

Molecular Formula

C7H13N2O3S+

Molecular Weight

205.26 g/mol

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3/p+1

InChI Key

NATMUPYZFJLLJZ-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CN(C=C1)CCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.